molecular formula C9H13NO3S B13160906 3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid

3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B13160906
M. Wt: 215.27 g/mol
InChI Key: LBZPKSLSRGIGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a unique combination of a cyclopropane ring, a thiazolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1-methylcyclopropanecarboxylic acid, which is then reacted with thiazolidine-4-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-2-carboxylic acid
  • 3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-5-carboxylic acid

Uniqueness

3-(1-Methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

3-(1-methylcyclopropanecarbonyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C9H13NO3S/c1-9(2-3-9)8(13)10-5-14-4-6(10)7(11)12/h6H,2-5H2,1H3,(H,11,12)

InChI Key

LBZPKSLSRGIGLR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)N2CSCC2C(=O)O

Origin of Product

United States

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